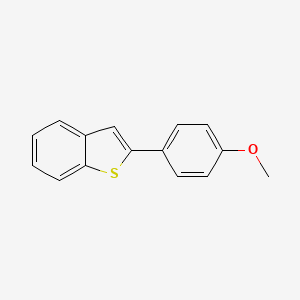

2-(4-Methoxyphenyl)benzothiophene

Description

Contextualizing Benzothiophene (B83047) Derivatives in Contemporary Chemical Sciences

Benzothiophene and its derivatives represent a privileged scaffold in the field of chemical sciences, most notably in the realm of medicinal chemistry. nih.govnih.gov Their structural framework is a common feature in numerous biologically active compounds, leading to a wide array of pharmacological activities. nih.govijpsjournal.com Researchers have successfully developed benzothiophene-based agents that exhibit anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.govijpsjournal.com The structural versatility of the benzothiophene core allows for extensive modification, enabling the fine-tuning of its biological and physical properties. ijpsjournal.com This has led to the synthesis of a vast library of derivatives with potential therapeutic applications. nih.gov

The significance of this class of compounds is underscored by the existence of several commercially available drugs containing the benzothiophene moiety, such as Raloxifene (B1678788), Zileuton, and Sertaconazole. ijpsjournal.com The ongoing exploration of benzothiophene derivatives is fueled by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov

Evolution of Research on 2-(4-Methoxyphenyl)benzothiophene

Research into 2-arylbenzo[b]thiophenes, including the specific compound this compound, has been a focal point due to their interesting biological and photophysical properties. A significant portion of the research has been dedicated to developing efficient and regiospecific synthetic methods for these compounds. google.comgoogle.com

Historically, the synthesis of 2-arylbenzo[b]thiophenes often resulted in mixtures of regioisomers, necessitating complex purification processes like chromatography or fractional crystallization. google.comgoogle.com For instance, the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone yielded a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.comgoogle.com This challenge spurred the development of novel synthetic strategies to achieve higher yields and better regioselectivity.

One notable advancement involves the use of methanesulfonic acid as a catalyst for the intramolecular cyclization of dialkoxyacetophenone derivatives, which has been shown to provide the desired benzothiophene products in excellent yields, even on a large scale. google.com Other synthetic approaches include the visible-light-promoted cyclization of disulfides and alkynes, offering a practical route to various benzothiophene derivatives. rsc.org

The investigation into derivatives of this compound has also been a significant area of research. For example, the introduction of different functional groups at various positions on the benzothiophene ring system has been explored to modulate the compound's biological activity. nih.gov This includes the synthesis of hydroxy and amino derivatives, which have shown potential as, for instance, cholinesterase inhibitors. nih.gov

Articulating Research Objectives and Scope for this compound

The primary research objectives surrounding this compound and its analogues are multifaceted, spanning synthetic methodology, biological evaluation, and the exploration of its physicochemical properties.

A key objective has been the development of efficient and scalable synthetic routes. This includes optimizing reaction conditions to improve yields and regioselectivity, as demonstrated by studies focusing on different catalysts and reaction pathways. jocpr.com The ability to synthesize these compounds effectively is crucial for enabling further research and potential applications.

Another major focus is the investigation of the biological activities of this compound derivatives. This involves screening these compounds against various biological targets to identify potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential as selective estrogen receptor modulators (SERMs) and as agents for the treatment of neurodegenerative diseases. nih.gov Structure-activity relationship (SAR) studies are often conducted to understand how different structural modifications influence biological activity, guiding the design of more potent and selective compounds. nih.gov

Furthermore, the photophysical properties of these compounds are of interest, particularly for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Research in this area aims to understand the relationship between the molecular structure and properties like absorption, emission, and quantum yield.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not available | C15H12OS | 240.32 | Not available |

| 6-Methoxy-2-(4-methoxyphenyl)benzothiophene | 63675-74-1 nih.gov | C16H14O2S nih.gov | 270.35 sigmaaldrich.com | 191-197 sigmaaldrich.comalfa-chemistry.com |

| 4-Methoxy-2-(4-methoxyphenyl)benzothiophene | 90433-54-8 nih.gov | C16H14O2S nih.gov | 270.3 nih.gov | Not available |

| 2-(4-Methoxyphenyl)benzothiophen-6-ol | 225648-21-5 nih.gov | C15H12O2S nih.gov | 256.3 nih.gov | Not available |

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCFCOXELVRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399761 | |

| Record name | 2-(4-methoxyphenyl)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27884-09-9 | |

| Record name | 2-(4-methoxyphenyl)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Benzothiophene and Its Analogs

Classical and Contemporary Synthesis Approaches

The construction of the 2-arylbenzothiophene core is achieved through several key synthetic paradigms. These include the formation of a carbon-carbon bond at the C2 position of a pre-existing benzothiophene (B83047) ring or the construction of the thiophene (B33073) ring onto a benzene (B151609) precursor.

Palladium-Catalyzed Coupling Reactions for Benzothiophene Scaffolds

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon bonds. The Sonogashira and Suzuki-Miyaura coupling reactions are prominent examples utilized in the synthesis of substituted benzothiophenes.

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing substituents onto aromatic systems. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions. wikipedia.orglibretexts.org

One effective strategy for synthesizing 2-substituted benzothiophenes involves a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction. This can be followed by an intramolecular cyclization. For instance, the reaction between 2-iodothiophenol (B3069315) and various phenylacetylenes can produce a range of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org This approach demonstrates the utility of a one-pot coupling and cyclization sequence. The reaction of terminal acetylenes with o-iodothioanisole, catalyzed by palladium, first yields o-(1-alkynyl)thioanisole derivatives, which then undergo electrophilic cyclization to furnish the desired 2,3-disubstituted benzothiophenes in excellent yields. acs.org

Another variation involves the coupling of 2-bromo-5-(4-methoxyphenyl)thiophene (B186758) with 1-ethynyl-2-(methylsulfanyl)benzene, which, after subsequent electrophilic cyclization with iodine, yields a 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene. researchgate.net This intermediate can then be further functionalized. researchgate.net

Table 1: Examples of Sonogashira Coupling for Benzothiophene Synthesis rsc.org

| Arylacetylene Reactant | Product | Yield (%) |

| Phenylacetylene | 2-Phenylbenzo[b]thiophene (B72322) | 81% |

| 1-Ethynyl-4-methoxybenzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 78% |

| 1-(tert-Butyl)-4-ethynylbenzene | 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene | 87% |

| 1-Ethynyl-4-fluorobenzene | 2-(4-Fluorophenyl)benzo[b]thiophene | 75% |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 72% |

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organohalide using a palladium catalyst and a base. mdpi.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. mdpi.comnih.gov

This methodology is applicable to the synthesis of aryl-substituted benzothiophenes. For example, direct C-H arylation of benzothiophenes can be achieved, providing a route to C3-arylated products. acs.org More classically, a benzothiophene bearing a halide or triflate can be coupled with an arylboronic acid. An efficient protocol for the Suzuki coupling of aryl chlorides with thiopheneboronic acids has been developed using aqueous n-butanol as a solvent, which is notable for its environmental benefits and ease of product separation. acs.org

Dimeric benzothiophene-based palladacycles have also been synthesized and used as catalyst precursors for the Suzuki coupling of even deactivated and sterically hindered aryl chlorides, demonstrating the evolution of catalyst design for challenging substrates. rsc.org

Table 2: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Arylboronic Acids/Esters mdpi.com

| Arylboronic Acid/Ester | Solvent | Product | Yield (%) |

| Phenylboronic acid | Toluene | 4-Phenylthiophene-2-carbaldehyde | 75% |

| 4-Methylphenylboronic acid | Toluene | 4-(p-Tolyl)thiophene-2-carbaldehyde | 89% |

| 4-Methoxyphenylboronic acid | Toluene | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 92% |

| 4-Chlorophenylboronic acid | Toluene | 4-(4-Chlorophenyl)thiophene-2-carbaldehyde | 85% |

Intramolecular Cyclization Reactions in Benzothiophene Synthesis

The formation of the benzothiophene ring system itself is often accomplished through intramolecular cyclization, where a suitably substituted benzene derivative undergoes ring closure.

An important route to the benzothiophene core is the electrophilic cyclization of o-alkynylthioanisoles. acs.orgnih.gov In this method, an ortho-substituted thioanisole (B89551) containing an alkyne moiety undergoes cyclization in the presence of an electrophile. nih.gov Various electrophiles have been successfully employed, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and p-nitrobenzenesulfenyl chloride. acs.org

This reaction is versatile, tolerating a range of functional groups on the alkyne substituent. nih.gov Both aryl- and alkyl-substituted terminal acetylenes can be used to generate the corresponding 2-substituted benzothiophenes. acs.org For example, reacting phenyl-substituted alkynyl thioanisole with dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) results in the cyclized product in excellent yield at room temperature. nih.gov This method is not significantly affected by the electronic properties of the substituents on the alkyne. nih.gov

Table 3: Electrophilic Cyclization of o-(1-Alkynyl)thioanisoles acs.org

| Alkyne Used for Precursor Synthesis | Electrophile | Product | Yield (%) |

| Phenylacetylene | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 98% |

| Phenylacetylene | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 99% |

| 1-Hexyne | I₂ | 3-Iodo-2-butylbenzo[b]thiophene | 96% |

| (Trimethylsilyl)acetylene | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 99% |

Acid-catalyzed cyclocondensation represents a classical yet powerful strategy for constructing the benzothiophene skeleton. A key example is the intramolecular cyclization of α-(arylthio)ketones. jocpr.com

Specifically, the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) can be achieved through the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.comgoogle.com This reaction was initially performed using polyphosphoric acid (PPA), which serves as both the catalyst and the reaction medium. google.com Heating the acetophenone (B1666503) starting material in PPA leads to a mixture of the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and its 4-methoxy isomer. google.comgoogle.com

To address issues encountered on a larger scale, such as the formation of thick, unstirrable pastes, an improved process utilizing methanesulfonic acid has been developed. google.com This method provides the desired product in excellent yield and is more amenable to manufacturing-scale synthesis. google.com Another approach involves the reaction of 3-methoxybenzenethiol (B100605) with 2-bromo-1-(4-methoxyphenyl)-ethanone to form the ketone precursor, which is then cyclized using aluminum chloride in dichloromethane (B109758). jocpr.com

Table 4: Cyclocondensation for 2-Arylbenzothiophene Synthesis

| Precursor | Catalyst/Reagent | Product | Yield (%) | Reference |

| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid (PPA) | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Forms a ~3:1 mixture with the 4-methoxy isomer | google.comgoogle.com |

| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Methanesulfonic Acid/Toluene | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | High | google.com |

| 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone | Aluminum Chloride/DCM | 6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene | 80% (of rearranged isomer) | jocpr.com |

Annulation Reactions for Benzothiophene Ring Construction

Annulation reactions are fundamental to constructing the benzothiophene ring system. These methods typically involve the formation of the thiophene ring onto a pre-existing benzene ring.

A variety of catalytic systems have been employed to facilitate these reactions. For instance, metal-free annulation reactions have been reported. One such method involves the reaction of thiophenols with activated internal alkynes, promoted by iodine (I₂) and di-tert-butyl peroxide (DTBP), to yield 2,3-disubstituted benzothiophenes. nih.gov Another metal-free approach is the annulation of 3-nitrobenzothiophene with phenols, providing a green synthetic route to benzothieno[3,2-b]benzofurans. acs.orgrsc.org

Transition metal-catalyzed annulation reactions are also prevalent. Palladium catalysts are used in the thiolative cyclization of ortho-alkynylaryl bromides with different sulfur sources. nih.gov Copper iodide (CuI) has been used to catalyze the thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, delivering a range of 2-substituted benzo[b]thiophenes. acs.org

A one-step synthesis of 3-substituted benzothiophenes has been developed using the reaction of o-silylaryl triflates and alkynyl sulfides, which proceeds via an aryne intermediate. nih.govresearchgate.net This method demonstrates good functional group tolerance. nih.govresearchgate.net Additionally, TiCl₄ or SnCl₄ can promote hetero-type benzannulation reactions of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols to produce substituted 4-chlorobenzothiophenes. rsc.org

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| I₂ / DTBP | Thiophenols, Activated internal alkynes | 2,3-disubstituted benzothiophenes | nih.gov |

| None (Metal-free) | 3-Nitrobenzothiophene, Phenols | Benzothieno[3,2-b]benzofurans | acs.orgrsc.org |

| Palladium catalyst | ortho-Alkynylaryl bromides, Sulfur sources | Substituted benzothiophenes | nih.gov |

| Copper Iodide (CuI) | 2-Bromo alkynylbenzenes, Sodium sulfide | 2-substituted benzo[b]thiophenes | acs.org |

| Cesium fluoride | o-Silylaryl triflates, Alkynyl sulfides | 3-substituted benzothiophenes | nih.govresearchgate.net |

| TiCl₄ or SnCl₄ | (2,2-Dichlorocyclopropyl)(thiophen-2-yl)methanols | 4-Chlorobenzothiophenes | rsc.org |

Multi-Component Reaction Design for Benzothiophene Diversification

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules like benzothiophene derivatives in a single step, enhancing molecular diversity.

A notable example is a three-component, transition-metal-free synthesis of 2-aryl substituted benzothiophenes. This reaction utilizes 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur under base-mediated conditions to produce the desired products under mild conditions. nih.gov The development of MCRs is also considered a green strategy for the construction of a wide variety of heterocyclic systems, including those based on the benzothiophene scaffold. organic-chemistry.org Furthermore, research into one-step syntheses using aryne intermediates suggests the potential for expanding these methods to three-component couplings for creating multisubstituted benzothiophenes. rsc.org

| Reaction Type | Components | Product | Key Features | Reference |

| Three-component | 2-Bromobenzene aldehydes, Benzylic esters, Elemental sulfur | 2-Aryl substituted benzothiophenes | Transition-metal-free, Mild conditions | nih.gov |

| MCR Strategy | Various | Diverse heterocyclic systems | Green chemistry, Synthetic efficiency | organic-chemistry.org |

Advanced Synthetic Strategies

Stereoselective Synthesis of 2-(4-Methoxyphenyl)benzothiophene Derivatives

The development of stereoselective methods allows for the synthesis of chiral benzothiophene derivatives, which is crucial for applications in medicinal chemistry.

A general method for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been reported. This transition-metal-free approach involves the C2-alkylation of benzothiophene S-oxides with boronic esters. The reaction proceeds through the generation of intermediate arylboronate complexes, followed by a Tf₂O-promoted 1,2-metalate shift that occurs with complete enantiospecificity. nih.govrsc.org This method is significant as it does not require a directing group at the C3 position, which has been a limitation in previous C2-alkylation methods. nih.gov

Another approach involves a synergistic asymmetric aminocarbonylation protocol. This method was successfully applied to an α-chloro alkyl heterocycle, specifically a benzothiophene derivative, to yield a chiral amide in 65% yield with 92% enantiomeric excess (ee). acs.org

| Method | Precursor | Reagent | Key Aspect | Product | Reference |

| C2-Alkylation | Benzothiophene S-oxides | Boronic esters | Enantiospecific 1,2-metalate shift | Enantioenriched 2,3-disubstituted benzothiophenes | nih.govrsc.org |

| Asymmetric Aminocarbonylation | α-Chloro alkyl benzothiophene | Amines, CO | Synergistic photoredox and nickel catalysis | Chiral benzothiophene amide | acs.org |

Environmentally Benign Synthetic Routes for Benzothiophene Compounds

Green chemistry principles are increasingly being applied to the synthesis of benzothiophenes to reduce environmental impact.

One environmentally friendly process for synthesizing 2,3-disubstituted benzo[b]thiophenes utilizes an electrophilic cyclization step in ethanol, a green solvent. This method employs safe and inexpensive inorganic reagents and proceeds under mild conditions with high yields. nih.gov Metal-free synthetic routes, such as the annulation of 3-nitrobenzothiophene with phenols, also represent a green approach. acs.orgrsc.org

Photocatalysis offers another environmentally benign strategy. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using eosin (B541160) Y and green light irradiation, produces substituted benzothiophenes regioselectively. acs.org Additionally, iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions provide an efficient and economical route to benzothiophene derivatives. acs.org

| Strategy | Key Feature | Example Reaction | Reference |

| Green Solvents | Use of ethanol | Electrophilic cyclization for 2,3-disubstituted benzo[b]thiophenes | nih.gov |

| Metal-Free Conditions | Avoidance of transition metals | Annulation of 3-nitrobenzothiophene with phenols | acs.orgrsc.org |

| Photocatalysis | Use of light to initiate reaction | Radical annulation of o-methylthio-arenediazonium salts with alkynes | acs.org |

| Solvent-Free Conditions | Iodine-catalyzed reaction | Cascade reaction of thiophenols with alkynes | acs.org |

Functionalization and Derivatization Techniques

Regioselective Substitution of the Benzothiophene Core

Direct functionalization of the benzothiophene core is a powerful tool for creating derivatives. However, controlling the position of substitution (regioselectivity) is a significant challenge, particularly between the C2 and C3 positions.

Functionalization at the C3 position of benzothiophenes is often more difficult than at the C2 position. organic-chemistry.org A metal-free, directing-group-free method has been developed for the C3-arylation and -alkylation of benzothiophenes. chinesechemsoc.orgnih.gov This method utilizes readily accessible benzothiophene S-oxides as precursors and employs an interrupted Pummerer reaction to deliver phenol (B47542) and silane (B1218182) coupling partners to the C3 position with complete regioselectivity under mild conditions. organic-chemistry.orgchinesechemsoc.orgnih.gov

While C3 functionalization is challenging, C2 functionalization is also an area of active research. The versatility of C2-functionalizations has been demonstrated in the synthesis of multisubstituted benzothiophenes from precursors created via aryne reactions. nih.gov For example, direct C–H arylation at the C2 position can be followed by sequential cross-coupling reactions to produce tetra-arylbenzothiophenes. rsc.org A nine-step synthesis has also been reported that provides a potentially general route to substituted benzothiophenes, featuring a regioselective Friedel-Crafts coupling.

| Position | Method | Key Features | Product | Reference |

| C3 | Interrupted Pummerer Reaction | Metal-free, directing-group-free, uses benzothiophene S-oxides | C3-arylated and -alkylated benzothiophenes | organic-chemistry.orgchinesechemsoc.orgnih.gov |

| C2 | Direct C-H Arylation | Followed by sequential cross-coupling | Multi-arylated benzothiophenes | rsc.orgnih.gov |

| C6 | Friedel-Crafts Coupling | Nine-step synthesis, regioselective | 6-Substituted benzo[b]thiophene |

Synthesis of Hybrid and Conjugated this compound Molecules

The this compound scaffold serves as a versatile platform for the development of more complex molecular architectures, including hybrid molecules and extended π-conjugated systems. The synthesis of these derivatives often involves functionalizing the core structure, typically at the 3-position or by using pre-functionalized starting materials in cyclization reactions. Key strategies include electrophilic substitution reactions and transition metal-catalyzed cross-coupling reactions.

Synthesis of Hybrid Molecules

Hybrid molecules are created by covalently linking the this compound core to other distinct chemical moieties, often to combine or enhance specific properties. A prominent method for achieving this is the Friedel-Crafts acylation, which introduces a carbonyl-linked substituent at the electron-rich 3-position of the benzothiophene ring.

A notable example is the synthesis of intermediates for raloxifene (B1678788) analogs. Starting with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a Friedel-Crafts acylation can be performed using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). jocpr.com For instance, reacting the benzothiophene core with 4-(2-chloroethoxy)benzoyl chloride in dichloromethane (DCM) at low temperatures (0-5°C) yields the acylated hybrid molecule, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-(2-chloroethoxy)phenyl]methanone. jocpr.com This ketone serves as a key hybrid intermediate that can be further modified to produce complex pharmaceutical agents. jocpr.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 1. 4-(2-Chloroethoxy)benzoyl chloride2. Aluminum chloride | [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-(2-chloroethoxy)phenyl]methanone | Friedel-Crafts Acylation |

Synthesis of Conjugated Molecules

The creation of extended π-conjugated systems based on this compound is of significant interest for applications in materials science, particularly for developing organic chromophores with specific electronic and optical properties, such as donor-π-acceptor (D-π-A) systems. nih.govnanobioletters.com The primary synthetic tools for extending this conjugation are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. libretexts.orgbeilstein-journals.org

These reactions typically require a halogenated benzothiophene derivative as a starting point. The halogenated scaffold can then be coupled with various partners to build larger, conjugated structures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgnih.gov To create a conjugated system, a bromo- or iodo-substituted this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govnih.gov This method is highly efficient for forming new carbon-carbon bonds and linking the benzothiophene core to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. nih.gov

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgscispace.comrsc.org It is a powerful method for introducing carbon-carbon triple bonds into the molecular framework, creating aryl-alkynyl conjugated systems. A halogenated this compound can be reacted with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI). beilstein-journals.orgnih.gov This approach is fundamental in constructing rigid, linear π-systems for various optoelectronic applications. rsc.org

The synthesis of these conjugated systems often begins with the preparation of functionalized 2-alkynylthioanisoles, which can then undergo cyclization to form the desired benzothiophene core, already bearing substituents suitable for subsequent coupling reactions. nih.gov

| Starting Material Type | Coupling Partner Type | Catalyst System (Typical) | Product Type | Reaction Name |

| Halogenated this compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl-conjugated system | Suzuki-Miyaura Coupling |

| Halogenated this compound | Terminal alkyne | Pd catalyst, Cu(I) salt (e.g., CuI), Base | Aryl-alkynyl conjugated system | Sonogashira Coupling |

Advanced Spectroscopic Characterization Techniques for 2 4 Methoxyphenyl Benzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 2-(4-Methoxyphenyl)benzothiophene reveals distinct signals corresponding to each unique proton in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum is interpreted based on chemical shift (δ), integration, and multiplicity (splitting pattern).

The aromatic region of the spectrum is complex due to the presence of two distinct ring systems: the benzothiophene (B83047) core and the 4-methoxyphenyl (B3050149) substituent. Protons on the benzothiophene moiety typically appear in the downfield region, generally between δ 7.2 and 7.9 ppm. The protons on the 4-methoxyphenyl group also resonate in this aromatic region. Specifically, the protons ortho to the methoxy (B1213986) group are expected to be shielded relative to the meta protons, resulting in separate signals.

A key feature is the singlet corresponding to the methoxy (-OCH₃) group's protons. This signal is highly characteristic and typically appears in the upfield region of the aromatic spectrum, around δ 3.8 ppm. Its integration value corresponds to three protons, confirming the presence of the methoxy group.

Detailed findings from a 400 MHz ¹H NMR spectrum in CDCl₃ show specific multiplets for the aromatic protons. rsc.org For example, a multiplet observed between δ 7.87–7.78 ppm can be assigned to a proton on the benzothiophene ring system. rsc.org The protons of the 4-methoxyphenyl group and the remaining benzothiophene protons produce a series of multiplets in the δ 6.90–7.55 ppm range. rsc.org

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.87 – 7.78 | m | Aromatic H (Benzothiophene) |

| 7.51 – 7.26 | m | Aromatic H (Benzothiophene & Phenyl) |

| 7.03 – 6.90 | m | Aromatic H (Phenyl) |

| 3.80 | s | -OCH₃ |

Data sourced from a 400 MHz spectrum. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Two-Dimensional NMR Investigations

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). In the ¹³C NMR spectrum of this compound, the carbon attached to the oxygen of the methoxy group is significantly deshielded, with a characteristic signal appearing around 158 ppm. rsc.org The methoxy carbon itself gives a signal in the aliphatic region, typically around 55 ppm. The remaining aromatic and heterocyclic carbons appear in the range of approximately 114 to 140 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.09 | Aromatic C-O |

| 139.59 | Aromatic C (Quaternary) |

| 137.04 | Aromatic C (Quaternary) |

Note: This table presents selected characteristic peaks. The full spectrum shows additional signals for all carbons in the aromatic regions. Data sourced from a 101 MHz spectrum. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY experiments would establish correlations between adjacent protons, helping to map out the spin systems within the benzothiophene and methoxyphenyl rings.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon atoms.

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC correlation would be expected between the methoxy protons (δ ~3.8 ppm) and the carbon of the phenyl ring to which the methoxy group is attached (C4' of the phenyl ring) as well as the methoxy carbon itself.

While specific 2D NMR experimental data for this compound is not detailed in the surveyed literature, the application of these standard techniques is a routine step in the complete structural confirmation of such compounds.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The two main techniques, Fourier Transform Infrared (FTIR) and Raman spectroscopy, are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum would be dominated by absorptions from its aromatic and ether functional groups.

Aromatic C-H Stretch: Sharp bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the methoxy group's C-H bonds would be expected just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1610-1450 cm⁻¹ region, characteristic of the benzene (B151609) and thiophene (B33073) rings.

C-O-C Asymmetric & Symmetric Stretch: The ether linkage (Ar-O-CH₃) is expected to produce strong, characteristic bands. The asymmetric stretch typically appears in the 1270-1230 cm⁻¹ range, while the symmetric stretch is found near 1050-1010 cm⁻¹. For the related compound 2-(4-Methoxyphenyl)-1H-benzimidazole, a strong C-O stretch is observed at 1244 cm⁻¹. rsc.org

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically weak and appear in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy Applications

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to FTIR. While no specific Raman data for this compound were found in the surveyed literature, its theoretical application would be valuable.

A Raman spectrum of this compound would be expected to show strong signals for:

Symmetric Aromatic Ring Breathing Modes: The symmetric stretching vibrations of both the benzothiophene and phenyl rings would likely produce intense Raman bands.

C-S Bond Vibrations: The vibrations of the sulfur-containing heterocycle, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

The combination of FTIR and Raman data would provide a more complete vibrational profile of the molecule than either technique alone.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecular structure.

For this compound (molecular formula: C₁₅H₁₂OS), the calculated monoisotopic mass is 240.06 g/mol . In an electron ionization (EI) mass spectrum, a common technique for such aromatic compounds, the molecular ion peak (M⁺˙) would be expected at m/z = 240. This peak, corresponding to the intact molecule minus one electron, is often the most abundant (the base peak) in aromatic systems due to the stability of the delocalized π-system.

The fragmentation pattern would provide further structural confirmation. Key expected fragments include:

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 225.

[M - OCH₃]⁺: Loss of a methoxy radical, resulting in a fragment at m/z = 209.

[M - CO]⁺ or [M - CHO]⁺: Subsequent loss of carbon monoxide or a formyl radical from the phenoxy-type fragments.

Cleavage of the bond between the benzothiophene and phenyl rings could also occur, leading to fragments corresponding to each ring system.

Analysis by high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula of C₁₅H₁₂OS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule.

For the related compound, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302), the exact mass has been computationally determined to be 270.07145086 Da. nih.gov Similarly, for 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, the computed exact mass is also 270.07145086 Da. nih.gov These values are calculated based on the most abundant isotopes of the constituent atoms (carbon, hydrogen, oxygen, and sulfur).

Table 1: Computed Mass Properties for Methoxy-2-(4-methoxyphenyl)benzothiophene Derivatives

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 270.07145086 Da | nih.govnih.gov |

| Monoisotopic Mass | 270.07145086 Da | nih.govnih.gov |

| Molecular Weight | 270.3 g/mol | nih.govnih.gov |

This table presents the computed mass properties for methoxy-substituted this compound compounds.

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas is indispensable in modern chemical analysis.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In a typical MS/MS experiment, the parent ion of the compound of interest is selected in the first mass spectrometer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in a second mass spectrometer. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

The fragmentation pathways of benzothiophene derivatives are of significant interest in environmental and chemical studies. nih.gov For polycyclic aromatic sulfur-containing compounds (PASHs) like benzothiophene, understanding the fragmentation patterns of their radical cations is crucial for their analysis. nih.gov Common fragmentation patterns in mass spectrometry include alpha-cleavage, especially in aliphatic amines, and the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining how it interacts with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. up.ac.za The absorption spectrum of a compound reveals the wavelengths at which it absorbs light most strongly, providing information about its conjugation and electronic structure.

For benzothiophene and its derivatives, the absorption spectra are characterized by bands associated with π-π* transitions within the aromatic system. researchgate.net The fusion of the benzene and thiophene rings in benzothiophene leads to more favorable absorption and emission properties compared to the individual rings. researchgate.net The introduction of a methoxyphenyl group to the benzothiophene core is expected to cause a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated system. core.ac.uk Studies on similar compounds, such as 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran, show characteristic absorption bands in the UV region. researchgate.net

In a study of a related benzimidazole (B57391) derivative, the UV-Vis spectrum in dioxane showed absorption maxima (λmax) at 336.0 nm, 283.5 nm, 274.5 nm, and 241.5 nm. core.ac.uk Another related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, exhibits a maximum absorption at 342 nm, attributed to an n-π* transition. researchgate.net For a bioactive triazole derivative containing a 4-methoxyphenyl group, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) were employed to study its UV-Visible spectrum.

Table 2: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-(1´-(4´´´-Methoxyphenyl)-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole | Dioxane | 336.0, 283.5, 274.5, 241.5 | core.ac.uk |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | Not specified | 342 | researchgate.net |

This table displays the maximum absorption wavelengths (λmax) from UV-Vis spectroscopy for compounds structurally related to this compound.

Fluorescence and Photoluminescence Spectroscopic Characterization

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon, a form of photoluminescence, provides information about the excited states of a molecule. The benzothiophene moiety is known to be a useful fluorophore. researchgate.net

The introduction of substituents can significantly impact the fluorescence properties of a molecule. For instance, the fluorescence quantum yields of benzothiazole-difluoroborates can be controlled by optimal substitution, ranging from nearly non-emissive to ultra-bright. nih.gov A related compound, 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c] nih.govnih.govbenzoxazine-3,5-dione, has been shown to exhibit fluorescent properties in the solid state and in solution. mdpi.com

In the study of poly(2,5-dimethoxy-p-phenylene vinylene), a related conjugated polymer, photoinduced absorption and photoluminescence were investigated to understand the nature of its excited states. uq.edu.au The comparison of absorption and emission spectra of benzothiophene with benzene and thiophene demonstrates that the condensed ring system of benzothiophene is significantly more emissive. researchgate.net

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the crystal, one can determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov

While a specific crystal structure for this compound was not found in the search results, studies on related compounds highlight the utility of this technique. For instance, the crystal structure of {Perchlorato-bis[benzimidazole-2-N-(4-methoxyphenyl)carbothioamidato]copper(III)} hydroperchlorate has been determined by X-ray diffraction analysis. researchgate.net Similarly, the crystal structure of (2-methyl-4-phenyl-4H-benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone was elucidated, revealing details about its conformation and intermolecular hydrogen bonding. researchgate.net In another study, the conformation of 6-methoxy-2-(4-octyloxy-2-hydroxy-benzylideneamino)benzothiazole was determined by single crystal X-ray diffraction. researchgate.net

The analysis of a zinc(II) porphyrin complex containing a 4-methoxyphenyl group revealed a distorted square-pyramidal geometry around the zinc cation. researchgate.net These examples demonstrate how XRD provides precise structural information that is crucial for understanding the properties and behavior of crystalline organic compounds.

Theoretical and Computational Chemistry Studies on 2 4 Methoxyphenyl Benzothiophene

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental tools for investigating the molecular structure and electronic properties of compounds like 2-(4-Methoxyphenyl)benzothiophene. These methods model the behavior of electrons and nuclei to predict molecular geometries, vibrational frequencies, and electronic transitions.

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

For molecules similar to this compound, such as its benzothiazole (B30560) analogue, HF calculations have been utilized to investigate molecular structure and vibrational frequencies. nih.govresearchgate.net Studies on 2-(4-methoxyphenyl)benzo[d]thiazole show that while the HF method provides a good starting point, the calculated bond lengths tend to be shorter than those determined by methods that include electron correlation. researchgate.net Furthermore, vibrational frequencies calculated with the HF method are known to be systematically overestimated and require scaling factors for better agreement with experimental data. nih.govresearchgate.net For instance, in the analysis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, a scaling factor of 0.9120 was applied to HF/6-311G** results. researchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF method to include electron correlation, offering higher accuracy. These methods are computationally more demanding but provide a more precise description of molecular properties. ijnc.ir

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT)

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of accuracy and computational cost. epstem.net It calculates the electronic properties of a system based on its electron density. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. nih.govcnr.it

DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nubakery.org For the analogous compound 2-(4-methoxyphenyl)benzo[d]thiazole, geometry optimization was performed using various DFT functionals, including B3LYP, BLYP, and B3PW91, with the 6-311G(d,p) basis set. nih.govresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.govresearchgate.net

Vibrational mode analysis calculates the frequencies and characteristics of molecular vibrations, which can be directly compared with experimental infrared (IR) and Raman spectra. For the benzothiazole analogue, theoretical vibrational spectra were calculated, and a detailed assignment of the bands was made with the help of potential energy distribution (PED) analysis. mdpi.com It was consistently found that DFT methods, particularly B3LYP, are superior to the HF method for predicting vibrational frequencies that align with experimental results. nih.govresearchgate.net

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogous Compound 2-(4-methoxyphenyl)benzo[d]thiazole

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP/6-311G(d,p)) |

|---|---|---|

| C-H stretch (aromatic) | 3111, 3084, 3076, 3062 | 3100-3050 (approx.) |

| C=N stretch | 1604 | 1604 |

| C-N stretch | - | - |

| C-O-C stretch | - | - |

Data derived from studies on the benzothiazole analogue. mdpi.com

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactivity and electronic transitions. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's kinetic stability and optical properties. schrodinger.comwuxibiology.com

DFT calculations are a standard method for determining HOMO and LUMO energies. schrodinger.com For an extended analogue, 2-(4-methoxyphenyl)benzo[b]benzo researchgate.netnih.govthieno[2,3-d]thiophene (BOP-BTBT), the HOMO energy level was determined experimentally to be -5.49 eV. rsc.org The optical HOMO-LUMO gap for this compound, estimated from thin-film absorption spectra, is 3.10 eV. rsc.orgpkusz.edu.cn Such experimental values serve as benchmarks for computational predictions. Theoretical studies on other conjugated polymers show that DFT can predict HOMO-LUMO gaps that are in good agreement with experimental data, though often with a systematic underestimation. ntu.edu.tw The introduction of the electron-donating methoxy (B1213986) phenyl unit is noted to raise the HOMO energy level and narrow the energy gap. rsc.orgpkusz.edu.cn

Table 2: Experimental Electronic Properties for an Extended Benzothiophene (B83047) Analogue

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Optical HOMO-LUMO Gap (eV) |

|---|---|---|---|

| BOP-BTBT | -5.49 | -2.39 (estimated) | 3.10 |

Data for 2-(4-methoxyphenyl)benzo[b]benzo researchgate.netnih.govthieno[2,3-d]thiophene (BOP-BTBT). rsc.orgpkusz.edu.cn

TD-DFT is a powerful tool for predicting UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.govcnr.it The calculated spectrum can then be compared with experimental measurements to validate the computational model.

In addition to UV-Vis spectra, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict NMR chemical shifts (¹H and ¹³C). nih.govnih.gov For the benzothiazole analogue of this compound, theoretical chemical shifts have been calculated and show good correlation with experimental data, aiding in the definitive assignment of NMR signals. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the calculated wavefunction into localized orbitals that correspond to the familiar concepts of lone pairs, and bonding and antibonding orbitals. ijnc.ir The analysis provides insight into the stabilization energy associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. ijnc.ir

Molecular Modeling and Simulation Approaches

Computational methods are integral to modern drug discovery and development, offering insights into the molecular interactions and potential pharmacokinetic profiles of novel compounds. For this compound and its derivatives, these approaches are crucial for elucidating their mechanism of action and assessing their drug-like properties. The 2-phenylbenzothiophene scaffold is a recognized pharmacophore found in various biologically active agents, including selective estrogen receptor modulators (SERMs) and anti-tubulin agents. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in predicting the binding mode and estimating the strength of the interaction, which is fundamental to understanding a compound's potential biological activity.

Molecular docking simulations are employed to predict how this compound and its analogues fit within the binding site of a biological target. The process generates various possible binding poses and scores them based on binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction.

While specific docking studies for the parent compound this compound are not extensively detailed in the literature, research on its close derivatives provides significant insights. For instance, a derivative of this compound, specifically 6-methoxy-3-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)benzothiophene, has been identified as an anti-tubulin agent. nih.gov Docking studies on other novel thiophene-based tubulin inhibitors that target the colchicine-binding site have shown strong binding affinities. For example, the thiophene (B33073) derivative PST-3 was found to have a docking score of -10.0 kcal/mol, which is comparable to that of the known tubulin inhibitor colchicine (B1669291) (-10.1 kcal/mol). nih.gov Similarly, docking of benzothiophene derivatives into the 5-HT₁A serotonin (B10506) receptor has been used to predict binding affinities, with the most promising compounds showing micromolar affinity (Ki = 2.30 μM). nih.gov These studies underscore the utility of molecular docking in identifying and optimizing potent ligands based on their predicted binding strength.

Table 1: Representative Binding Affinities of Related Benzothiophene Derivatives Against Various Protein Targets This table illustrates typical binding affinity values obtained for derivatives related to this compound to demonstrate the application of molecular docking. Values are for representative compounds from the cited studies and not for the title compound itself.

| Derivative Class | Protein Target | Binding Affinity / Potency | Reference |

|---|---|---|---|

| Benzoyl Thiophene | Tubulin (Colchicine Site) | -10.0 kcal/mol | nih.gov |

| Arylpiperazinyl-propan-1-one | 5-HT₁A Receptor | Ki = 2.30 μM | nih.gov |

Following the prediction of binding modes, a detailed analysis of the protein-ligand complex is performed to identify the specific molecular interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. Understanding these interactions is key to structure-activity relationship (SAR) studies and the rational design of more potent and selective analogues.

For example, in the computational analysis of the thiophene derivative PST-3 bound to the colchicine site of tubulin, the stability of the complex was attributed to specific hydrogen bonds and hydrophobic interactions. The oxygen atom of the methoxy group on the benzene (B151609) ring was shown to form a hydrogen bond with the amino acid residue Asn-101. nih.gov The benzoyl-thiophene portion of the molecule was situated in a polar cavity formed by several other residues, including Leu-248, Thr-179, and Lys-254, highlighting the importance of multiple contact points for stable binding. nih.gov In studies of other benzothiophene derivatives targeting the 5-HT₁A receptor, a hydrogen bond between the protonated nitrogen of the ligand's piperazine (B1678402) ring and the aspartate residue D116 was identified as a crucial common feature for high-affinity binding. nih.gov This level of detailed analysis allows researchers to understand why certain compounds are active and how their structures can be modified to improve interactions with the target protein.

In Silico Pharmacokinetic and Pharmacodynamic (ADME/T) Predictions

In addition to predicting biological activity, computational tools are vital for evaluating the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T). mdpi.com Early assessment of these properties is critical to avoid failures in later stages of drug development. spirochem.com Web-based platforms like SwissADME are widely used to predict these parameters from a molecule's structure. phytojournal.comnih.govrjpponline.org

For this compound, a full in silico ADME/T profile can be generated to estimate its drug-likeness and potential behavior in the body. While a specific published profile is not available, studies on the 2-phenylbenzothiophene series to which it belongs have noted generally poor solubility. nih.gov A predictive analysis would typically assess key parameters such as lipophilicity (LogP), water solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of key metabolic enzymes like cytochrome P450 (CYP) isoforms. phytojournal.comnih.gov These predictions help determine if a compound has favorable properties for oral bioavailability and can reach its target in the body without being rapidly metabolized or causing toxic effects.

Table 2: Representative In Silico ADME/T Prediction for this compound This table is a representative example of the parameters that would be calculated using a tool like SwissADME. The values are illustrative based on the known structure and general properties of similar molecules.

| Property Class | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 240.32 g/mol | Within drug-like range (Lipinski's Rule) |

| Lipophilicity (Consensus LogP) | 4.15 | High lipophilicity, may affect solubility | |

| Water Solubility (ESOL LogS) | -4.5 | Poorly soluble, consistent with experimental observations for the series nih.gov | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier | |

| Drug-Likeness | Lipinski's Rule Violations | 0 | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good probability of having drug-like properties | |

| Medicinal Chemistry | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Synthetic Accessibility | 2.75 | Moderately easy to synthesize |

Biological and Pharmacological Research of 2 4 Methoxyphenyl Benzothiophene Derivatives

Anticancer and Antiproliferative Activity

Derivatives of 2-(4-methoxyphenyl)benzothiophene have demonstrated notable potential as anticancer agents. Their efficacy has been evaluated across a variety of cancer cell lines, and research has begun to uncover the mechanisms through which they exert their cytotoxic effects.

The in vitro cytotoxic activity of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of 1-(4-methoxyphenyl)-1,2-hydroxymethyl-p-carborane derivatives, which share the methoxyphenyl moiety, were evaluated for their cell growth inhibitory activity. The trimethoxyphenyl derivative, in particular, showed potent activity against 39 human cancer cell lines with a mean GI50 value of 5.8 μM. nih.gov

Similarly, research on related benzothiazole (B30560) structures, such as 2-(4-aminophenyl)benzothiazoles, has shown significant inhibitory activity against a range of human breast, ovarian, colon, and renal cancer cell lines. nih.gov The activity of these compounds is influenced by the substitution pattern on the phenyl ring. For example, the 2-(4-amino-3-methylphenyl)benzothiazole derivative was found to be the most potent in its series, with activity extending to ovarian, lung, and renal cell lines. nih.gov

The table below summarizes the cytotoxic activities of some this compound and related derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1-(4-Methoxyphenyl)-1,2-hydroxymethyl-p-carborane (Trimethoxy derivative 2g) | 39 Human Cancer Cell Lines (Mean) | 5.8 μM | nih.gov |

| 2-(4-Aminophenyl)benzothiazoles | Breast, Ovarian, Colon, Renal | Nanomolar range | nih.gov |

| 2-(4-Amino-3-methylphenyl)benzothiazole | Ovarian, Lung, Renal | High potency | nih.gov |

| 2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene (B33073) (2g) | Cervical (HeLa) | Eloquent activity | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) | Glioblastoma (U-87) | Reduced cell viability to 19.6 ± 1.5% | nih.gov |

The anti-cancer mechanisms of this compound derivatives are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest. For example, the trimethoxyphenyl derivative of 1-(4-methoxyphenyl)-1,2-hydroxymethyl-p-carborane was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis mediated by caspase-3/7 in MDA-MB-453 breast cancer cells. nih.gov

Furthermore, studies on related benzothiazine derivatives have shown that their antiproliferative effects are comparable to the well-known chemotherapy drug cisplatin. nih.gov The mechanism often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. Research on other thiophene derivatives has also pointed towards apoptosis induction as a key mechanism of their anticancer activity. nih.gov

A critical aspect of cancer chemotherapy is the selectivity of a drug for cancer cells over normal, healthy cells. Research into benzothiophene (B83047) inhibitors has focused on optimizing their kinase selectivity. nih.gov By understanding the binding modes of these inhibitors to their target kinases through methods like X-ray crystallography, it is possible to design analogs with improved selectivity and potency in cell-based assays. nih.gov This approach aims to minimize off-target effects and reduce the toxicity of the treatment. While specific data on the selectivity of this compound against a wide range of normal cell lines is still emerging, the principle of optimizing kinase selectivity is a promising strategy for developing safer anticancer agents based on this scaffold.

Neuropharmacological Applications

Beyond their anticancer potential, derivatives of this compound have been investigated for their neuropharmacological applications, particularly in the context of Alzheimer's disease.

A series of benzothiophene derivatives, including those with a 2-phenyl substitution, have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. In one study, benzothiophene-chalcone hybrids were found to be better inhibitors of both enzymes compared to their simpler benzothiophene counterparts. nih.gov Specifically, compound 5f was the most effective AChE inhibitor with an IC50 of 62.10 μM, while compound 5h was the best BChE inhibitor with an IC50 of 24.35 μM, which is comparable to the standard drug galantamine. nih.gov

The introduction of a substitution at the 3-position of the benzothiophene scaffold, in addition to the 2-phenyl group, significantly improved the inhibitory activity towards BChE. mdpi.com

The table below presents the cholinesterase inhibitory activities of selected benzothiophene derivatives.

| Compound Series | Enzyme | Best Inhibitor | IC50 | Reference |

| Benzothiophene-chalcone hybrids (Series 5) | Acetylcholinesterase (AChE) | 5f | 62.10 μM | nih.gov |

| Benzothiophene-chalcone hybrids (Series 5) | Butyrylcholinesterase (BChE) | 5h | 24.35 μM | nih.gov |

| 2-Phenylbenzothiophenes (Series 4) | AChE and BChE | Low inhibition | - | mdpi.com |

The aggregation of beta-amyloid (Aβ) protein is a pathological hallmark of Alzheimer's disease. Research has shown that compounds with structural similarities to this compound can inhibit this process. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to reduce the generation of β-secretase and Aβ. nih.gov This suggests that the methoxyphenyl moiety may play a role in the anti-amyloidogenic effects of these compounds. The inhibition of Aβ aggregation is a promising therapeutic avenue for slowing the progression of Alzheimer's disease.

Potential in Cognitive Enhancement and Neuroprotection

Derivatives of the benzothiophene scaffold have been investigated for their potential to protect nerve cells and enhance cognitive functions. Research has identified specific compounds that show promise in mitigating neuronal damage and potentially treating neurodegenerative conditions.

One such compound, T588, a benzothiophene derivative, has been noted as a cognition-enhancing agent with potential applications for Alzheimer's dementia. sciforum.net Furthermore, a class of benzothiophene-2-carbonylguanidine derivatives has demonstrated significant protective effects on neuronal cells. These compounds have been shown to shield neurons from necrosis and apoptosis. ahajournals.org In preclinical models of brain ischemia, these derivatives were able to significantly reduce the size of cerebral infarcts, highlighting their neuroprotective capabilities. ahajournals.org

Another area of research focuses on salidroside (B192308) analogs, such as 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal). This compound has shown protective effects against neurotoxicity in HT22 cells. wikipedia.org Studies confirmed that pretreatment with GlcNAc-Sal attenuated apoptotic cell death induced by sodium nitroprusside in a concentration-dependent manner. wikipedia.org The mechanism behind this neuroprotection is believed to involve the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related genes and proteins. wikipedia.org These findings suggest that such derivatives could be developed as agents for preventing or treating various brain diseases induced by nitric oxide. wikipedia.org

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of this compound and its related structures have been a significant area of investigation. These compounds have been shown to interfere with multiple key pathways and mediators involved in the inflammatory response.

Substituted benzothiophene derivatives have been identified as potent antagonists of the prostaglandin (B15479496) E2 (PGE2) subtype 4 (EP4) receptor, a key player in inflammation. sciforum.net One specific derivative, compound 6a, was identified as a potent EP4 antagonist with a high binding affinity (Ki=1.4nM). sciforum.net Research into vanillin (B372448) derivatives, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, also predicts significant anti-inflammatory activity by targeting the COX-2 receptor. nih.gov

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has demonstrated significant, dose-dependent anti-inflammatory effects. nih.gov Its mechanism involves the induction of heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-1 (SOD-1) protein expression. This induction leads to a reduction in the upregulation of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The compound also attenuates NF-κB activity, which in turn leads to the downregulation of proinflammatory cytokines including IL-1β and IL-6. nih.gov

Similarly, the benzimidazole (B57391) derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B32628) (B8) has shown mucoprotective effects by suppressing oxidative stress and inflammatory markers in models of intestinal mucositis. mdpi.com Thiazole derivatives have also been synthesized and evaluated as inhibitors of the COX and lipoxygenase (LOX) pathways, with some compounds showing potent activity against COX-1, COX-2, and 5-LOX enzymes. ahajournals.org

Table 1: Anti-inflammatory Activity of Selected Benzothiophene and Related Derivatives

| Compound/Derivative Class | Target/Pathway | Observed Effects |

| Substituted benzothiophene (e.g., 6a) | Prostaglandin E2 receptor (EP4) | Potent antagonism of the EP4 receptor, inhibiting a key inflammation pathway. sciforum.net |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | HO-1, NF-κB, COX-2, iNOS | Induces HO-1; reduces COX-2 and iNOS; downregulates IL-1β and IL-6. nih.gov |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | Predicted to have better anti-inflammatory activity than its precursor, vanillin. nih.gov |

| N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8) | Inflammatory Markers | Suppresses inflammatory markers in methotrexate-induced intestinal mucositis. mdpi.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent inhibition of COX and LOX enzyme pathways. ahajournals.org |

Benzothiophene derivatives, particularly the selective estrogen receptor modulator (SERM) Raloxifene (B1678788), have been studied for their effects on endothelial cells, which play a crucial role in vascular health and inflammation. Raloxifene has been shown to modulate endothelial function through several mechanisms, primarily centered on the production of nitric oxide (NO), a key signaling molecule in the vasculature. wikipedia.orgnih.govmdpi.comnih.gov

Research shows that Raloxifene can acutely stimulate the release of NO from human endothelial cells. mdpi.com This effect is not due to an increase in the expression of the endothelial nitric oxide synthase (eNOS) enzyme but rather through an estrogen receptor-dependent acute stimulation of eNOS enzymatic activity. mdpi.comnih.gov By promoting the interaction of the estrogen receptor α (ERα) with phosphoinositide 3-kinase (PI3K), Raloxifene rapidly activates the Akt pathway, leading to eNOS phosphorylation and subsequent NO production. nih.govahajournals.org This nongenomic signaling mechanism may account for some of the vasculo-protective effects of Raloxifene. nih.gov

Furthermore, Raloxifene helps protect endothelial cell function against oxidative stress. wikipedia.orgahajournals.org It improves hypertension-induced endothelial dysfunction by increasing the bioavailability of NO, which is achieved by both enhancing eNOS activity and reducing the release of reactive oxygen species (ROS) from vascular cells. wikipedia.org Raloxifene has also been reported to decrease vascular cell adhesion molecules. nih.gov Another compound, the benzothiophene oxide derivative PD144795, has been identified as an inhibitor of endothelial cell activation. sciforum.net

Antimicrobial and Antifungal Investigations

The benzothiophene scaffold is a core component of various compounds investigated for their antibacterial properties against a range of pathogenic bacteria, including drug-resistant strains.

Ruthenium complexes functionalized with benzothiophene have demonstrated antibacterial activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. nih.gov One particularly active complex, Ru(dmb)2(BTPIP)2, was also found to exhibit synergism with aminoglycoside antibiotics against S. aureus. nih.gov

Other studies have focused on thiophene derivatives designed to combat drug-resistant Gram-negative bacteria. Certain derivatives showed significant activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 mg/L. algorx.aiwikipedia.org The mechanism for these compounds involves increasing membrane permeabilization. algorx.aiwikipedia.org Similarly, specific benzohydrazide (B10538) derivatives have shown good antibacterial sensitivity against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. nih.gov

The compound 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), isolated from Hemidesmus indicus, exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus, including methicillin-resistant strains (MRSA). ovid.com Its mechanism appears to target the cell membrane, and it also showed efficacy in eradicating preformed MRSA biofilms. ovid.com

Table 2: Antibacterial Activity of Selected Benzothiophene and Related Derivatives

| Compound/Derivative Class | Pathogenic Strain(s) | Key Findings (e.g., MIC) |

| Ruthenium complexes with benzothiophene | Staphylococcus aureus, Pseudomonas aeruginosa | Showed antibacterial activity against both strains. nih.gov |

| Thiophene derivatives | Colistin-Resistant A. baumannii & E. coli | MIC50 values between 8 and 32 mg/L. algorx.aiwikipedia.org |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (MRSA) | MIC of 1024 µg/ml; effective against biofilms. ovid.com |

| Benzohydrazide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds with specific substitutions showed good antibacterial sensitivity. nih.gov |

Derivatives containing the benzothiophene moiety or related structures have been evaluated for their effectiveness against a variety of fungal pathogens, including yeasts and filamentous fungi.

A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives demonstrated excellent broad-spectrum antifungal activity. ahajournals.org Specifically, compounds A30-A34 were highly effective against Candida albicans with MIC values ranging from 0.03 to 0.5 µg/mL. They also showed potent activity against Cryptococcus neoformans and Aspergillus fumigatus, with MICs in the range of 0.25 to 2 µg/mL. ahajournals.org

Research into 2-acyl-1,4-benzohydroquinones also revealed significant antifungal properties. ahajournals.orgnih.gov The derivative 2-octanoylbenzohydroquinone was the most active in its series, with MIC values between 2 and 16 µg/mL against various fungal strains. ahajournals.orgnih.gov Its potency against Candida krusei (MIC of 2 µg/mL) and Rhizopus oryzae (MIC of 4 µg/mL) was comparable to the standard antifungal drug amphotericin B. ahajournals.orgnih.gov

Additionally, studies on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines found a strong antifungal effect against various molds, yeasts, and dermatophytes. wikipedia.org Meso-arylporphyrins have also been investigated, showing effectiveness against three Candida species (C. albicans, C. glabrata, and C. tropicalis) with MIC values ranging from 1.25 to >10 mg/mL.

Table 3: Antifungal Activity of Selected Benzothiophene and Related Derivatives

| Compound/Derivative Class | Fungal Spectrum | Key Findings (e.g., MIC) |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles | C. albicans, C. neoformans, A. fumigatus | MICs as low as 0.03 µg/mL against C. albicans. ahajournals.org |

| 2-octanoylbenzohydroquinone | Candida spp., Rhizopus oryzae | MICs of 2-16 µg/mL; comparable to amphotericin B for some strains. ahajournals.orgnih.gov |

| Meso-arylporphyrins | C. albicans, C. glabrata, C. tropicalis | MIC values ranging from 1.25 to >10 mg/mL. |

| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | Molds, Yeasts, Dermatophytes | Demonstrated a strong antifungal effect. wikipedia.org |

Endocrine System Modulation

Derivatives of this compound have been extensively investigated for their ability to interact with and modulate the endocrine system, particularly the estrogen receptor. This has led to the identification of potent Selective Estrogen Receptor Modulators (SERMs) with potential applications in conditions such as postmenopausal osteoporosis and breast cancer.

Benzothiophene-based compounds have emerged as a significant class of nonsteroidal SERMs. These compounds are designed to exhibit tissue-specific estrogenic or antiestrogenic effects. For instance, raloxifene, a well-known benzothiophene SERM, is utilized for the treatment of postmenopausal osteoporosis. nih.gov The development of arzoxifene (B129711), another benzothiophene SERM, aimed to improve upon the pharmacokinetic profile of raloxifene. nih.gov Arzoxifene is metabolized in the body to its active form, desmethylarzoxifene, which demonstrates a significantly higher affinity for the estrogen receptor α (ERα) compared to arzoxifene itself and the active metabolite of tamoxifen (B1202). nih.gov